molecular formula C7H5BrClIO B8200902 1-Bromo-5-chloro-2-iodo-3-methoxybenzene

1-Bromo-5-chloro-2-iodo-3-methoxybenzene

Cat. No.: B8200902
M. Wt: 347.37 g/mol
InChI Key: NJYWMLSUULTWIA-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-iodo-3-methoxybenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring, along with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-iodo-3-methoxybenzene can be synthesized through a multi-step process involving the halogenation of a methoxy-substituted benzene derivative. The typical synthetic route includes:

    Halogenation: The introduction of bromine, chlorine, and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol (CH3OH) and a suitable base such as sodium methoxide (NaOCH3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2-iodo-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Oxidation Reactions: Products include quinones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

1-Bromo-5-chloro-2-iodo-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its halogen atoms can enhance the biological activity and binding affinity of drug candidates.

    Medicine: It may serve as a precursor for the synthesis of radiolabeled compounds used in medical imaging and diagnostics.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-iodo-3-methoxybenzene depends on its specific application. In general, the compound can interact with molecular targets through its halogen atoms and methoxy group. These interactions can include:

    Halogen Bonding: The halogen atoms can form halogen bonds with electron-rich sites on target molecules, influencing their reactivity and stability.

    Electrophilic and Nucleophilic Interactions: The compound can participate in electrophilic and nucleophilic interactions, affecting the function of enzymes and receptors.

Comparison with Similar Compounds

    1-Bromo-2-chloro-3-iodobenzene: Similar structure but lacks the methoxy group.

    1-Bromo-3-chloro-5-iodo-2-methoxybenzene: Similar structure but different halogen substitution pattern.

    1-Bromo-4-chloro-2-iodo-3-methoxybenzene: Similar structure but different halogen substitution pattern.

Uniqueness: 1-Bromo-5-chloro-2-iodo-3-methoxybenzene is unique due to its specific arrangement of halogen atoms and the presence of a methoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-bromo-5-chloro-2-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClIO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYWMLSUULTWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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